trideuterio(113C)methan(15N)amine;hydrochloride
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Overview
Description
Trideuterio(113C)methan(15N)amine;hydrochloride is a compound where the hydrogen atoms in methane are replaced by deuterium, a heavier isotope of hydrogen, and the carbon atom is the isotope 13C. Additionally, the nitrogen atom is the isotope 15N. This compound is of interest in various fields of chemistry and environmental science due to its isotopic labeling, which allows for detailed tracking and analysis of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of isotopically labeled compounds typically involves large-scale synthesis using isotopically enriched starting materials. The process may include multiple steps of purification and verification to ensure the correct isotopic composition. The production methods are designed to be efficient and cost-effective while maintaining high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Trideuterio(113C)methan(15N)amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: The isotopically labeled atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carbon dioxide and water, while substitution reactions may produce a variety of labeled organic compounds.
Scientific Research Applications
Trideuterio(113C)methan(15N)amine;hydrochloride has several scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: Applied in environmental science to study the fate and transport of pollutants.
Mechanism of Action
The mechanism of action of trideuterio(113C)methan(15N)amine;hydrochloride involves its isotopic labeling, which allows for detailed tracking and analysis of chemical reactions and processes. The isotopes 13C and 15N provide unique signals in NMR spectroscopy, enabling researchers to monitor the behavior of the compound in various environments. The deuterium atoms also influence the physical and chemical properties of the compound, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Trideuterio(iodo)(113C)methane: A methane derivative where one hydrogen atom is replaced by iodine, and the remaining three hydrogen atoms are substituted with deuterium.
Sertraline-13C, 15N, d3 Hydrochloride: A compound where the hydrogen atoms in sertraline are replaced by deuterium, and the carbon and nitrogen atoms are isotopically labeled.
Uniqueness
Trideuterio(113C)methan(15N)amine;hydrochloride is unique due to its specific combination of isotopic labels, which provides distinct advantages in tracking and analyzing chemical reactions.
Properties
Molecular Formula |
CH6ClN |
---|---|
Molecular Weight |
72.52 g/mol |
IUPAC Name |
trideuterio(113C)methan(15N)amine;hydrochloride |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1D3,2+1; |
InChI Key |
NQMRYBIKMRVZLB-SZRYOQPCSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[15NH2].Cl |
Canonical SMILES |
CN.Cl |
Origin of Product |
United States |
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